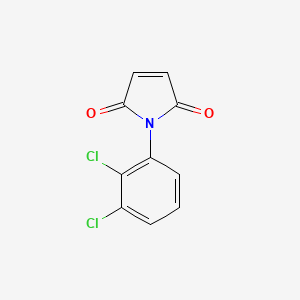

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVTWQFPUVGTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346146 | |

| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37010-53-0 | |

| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2,3-dichlorophenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-dichlorophenyl)maleimide is a significant organic compound that garners considerable interest within the realms of medicinal chemistry and materials science. As a derivative of maleimide, it possesses a highly reactive electrophilic double bond, making it a valuable tool for covalent modifications of biomolecules, particularly through Michael addition reactions with thiols. The presence of the 2,3-dichlorophenyl group imparts specific steric and electronic properties that can modulate its reactivity and confer unique characteristics to its derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of N-(2,3-dichlorophenyl)maleimide, with a particular focus on its relevance to drug development.

Physicochemical Properties

The physicochemical properties of N-(2,3-dichlorophenyl)maleimide are foundational to its application in chemical synthesis and drug design. A summary of its key properties is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported in the literature, others are estimated based on the behavior of structurally similar N-aryl maleimides due to a lack of specific experimental data for this particular compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | - |

| Molecular Weight | 242.06 g/mol | - |

| CAS Number | 3876-05-9 | - |

| Appearance | Expected to be a crystalline solid | Based on similar N-aryl maleimides |

| Melting Point | 199-205 °C | [1] |

| Boiling Point | > 300 °C (Predicted) | Prediction based on related compounds |

| Solubility | Likely soluble in polar aprotic solvents such as DMF and DMSO; sparingly soluble in alcohols like ethanol.[2] | Inferred from behavior of similar compounds |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and moisture.[3] | General recommendation for N-aryl maleimides |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring and the vinylic protons of the maleimide ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.8 ppm. The two equivalent vinylic protons of the maleimide ring are expected to produce a singlet at approximately δ 6.8-7.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the vinylic carbons of the maleimide, and the carbons of the dichlorophenyl ring. The carbonyl carbons are expected to resonate around δ 169-171 ppm. The vinylic carbons should appear in the region of δ 134-135 ppm. The aromatic carbons will show a series of signals between δ 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N-(2,3-dichlorophenyl)maleimide will be characterized by strong absorption bands corresponding to the carbonyl groups of the imide ring. Key expected vibrational frequencies include:

-

C=O stretching (asymmetric): ~1770-1790 cm⁻¹

-

C=O stretching (symmetric): ~1700-1720 cm⁻¹

-

C=C stretching (maleimide): ~1590-1610 cm⁻¹

-

C-N stretching: ~1350-1450 cm⁻¹

-

C-Cl stretching: ~700-850 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For N-(2,3-dichlorophenyl)maleimide, the molecular ion peak would be expected at m/z 241, with isotopic peaks at m/z 243 and 245 due to the presence of two chlorine atoms.

Synthesis of N-(2,3-dichlorophenyl)maleimide

The synthesis of N-(2,3-dichlorophenyl)maleimide typically follows a two-step procedure common for the preparation of N-substituted maleimides.[2] This involves the initial formation of a maleamic acid intermediate, followed by cyclodehydration.

Experimental Protocol

Step 1: Synthesis of N-(2,3-Dichlorophenyl)maleamic Acid

-

In a round-bottom flask, dissolve 2,3-dichloromaleic anhydride in a suitable solvent such as diethyl ether or acetone at room temperature.

-

Slowly add an equimolar amount of 2,3-dichloroaniline to the solution with stirring.

-

Continue stirring at room temperature for 1-2 hours. The maleamic acid intermediate will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Causality: The reaction between the anhydride and the amine is a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid. This reaction is typically fast and proceeds in high yield at room temperature.

Step 2: Synthesis of N-(2,3-Dichlorophenyl)maleimide

-

Suspend the dried N-(2,3-dichlorophenyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture gently (e.g., on a water bath) with stirring until the solid dissolves and the color of the solution changes.

-

Cool the reaction mixture to room temperature and then pour it into ice-water with vigorous stirring.

-

The N-(2,3-dichlorophenyl)maleimide will precipitate as a solid.

-

Collect the product by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.

Causality: Acetic anhydride acts as a dehydrating agent, promoting the intramolecular cyclization of the maleamic acid to form the five-membered imide ring. Sodium acetate acts as a base to facilitate the reaction. The product is precipitated in water as it is generally insoluble in aqueous media.

Reactivity: The Michael Addition

The key to the utility of N-(2,3-dichlorophenyl)maleimide in bioconjugation and drug development is the reactivity of its carbon-carbon double bond. This double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl groups, making it an excellent Michael acceptor.

The most important reaction of maleimides in a biological context is the Michael addition of a thiol (from a cysteine residue in a protein, for example) to form a stable thioether bond. This reaction is highly chemoselective for thiols over other nucleophilic functional groups like amines under physiological conditions (pH 6.5-7.5).[4]

Protocol for Thiol-Maleimide Conjugation

-

Dissolve the protein or peptide containing a free thiol group in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.

-

Prepare a stock solution of N-(2,3-dichlorophenyl)maleimide in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the maleimide solution to the protein solution in a slight molar excess (typically 5-20 fold).

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

The progress of the reaction can be monitored by techniques such as LC-MS.

-

Remove the excess unreacted maleimide by dialysis or size-exclusion chromatography.

Causality: The reaction is most efficient at a pH where a significant portion of the thiol is in its deprotonated thiolate form, which is the active nucleophile. At pH values above 7.5, the competing reaction with amines (e.g., lysine residues) can become more significant. The use of an organic co-solvent is often necessary to ensure the solubility of the maleimide derivative.

Applications in Drug Development

The N-(2,3-dichlorophenyl) moiety is a common structural feature in a number of pharmacologically active compounds, particularly those targeting dopamine receptors. Specifically, the N-(2,3-dichlorophenyl)piperazine fragment is a well-established pharmacophore for dopamine D3 receptor antagonists.[2][5] These antagonists are of interest for the treatment of various neurological and psychiatric disorders, including substance abuse.

The role of the N-(2,3-dichlorophenyl)maleimide in this context is likely as a reactive linker or a synthetic intermediate. The maleimide group provides a convenient handle for covalently attaching the dichlorophenyl-containing pharmacophore to other molecules, such as:

-

Carrier proteins: To generate immunogens for antibody production.

-

Fluorescent probes or affinity labels: To study receptor binding and localization.

-

Larger drug delivery systems: To create targeted drug conjugates.

While direct evidence of N-(2,3-dichlorophenyl)maleimide itself being a final drug candidate is limited, its utility as a building block in the synthesis of more complex and targeted therapeutic agents is clear. The stability of the thioether bond formed from the maleimide-thiol reaction is a critical factor in the design of antibody-drug conjugates (ADCs), where the linker must be stable in circulation but may be designed to be cleaved at the target site.[4]

Safety and Handling

Conclusion

N-(2,3-dichlorophenyl)maleimide is a versatile chemical entity with significant potential in drug development and chemical biology. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the specific reactivity of the maleimide group, make it a valuable tool for researchers. The ability to selectively and stably conjugate the dichlorophenyl moiety to biomolecules opens up numerous avenues for the design and synthesis of novel therapeutics and research probes. As our understanding of targeted drug delivery and covalent inhibitors grows, the strategic application of compounds like N-(2,3-dichlorophenyl)maleimide will undoubtedly continue to play a crucial role in advancing the field of medicinal chemistry.

References

Unraveling the Core Mechanism of Action: A Technical Guide to 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione, a small molecule belonging to the N-aryl maleimide class. While direct experimental data on this specific compound is limited, this paper synthesizes information from closely related analogues to propose a multi-faceted mechanism of action. The core activities likely revolve around covalent modification of biological thiols, inhibition of protein kinases, and modulation of key inflammatory signaling pathways. This document outlines the biochemical basis for these proposed actions, presents available quantitative data from related compounds in a structured format, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction: The N-Aryl Maleimide Scaffold

The 1H-pyrrole-2,5-dione (maleimide) ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. When substituted with an aryl group at the nitrogen atom, as in the case of this compound, the resulting N-aryl maleimides exhibit a range of biological effects, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition by nucleophiles, is central to its mechanism of action. The dichlorophenyl moiety can further modulate the compound's electronic properties, lipophilicity, and steric interactions with biological targets.

Proposed Mechanisms of Action

Based on the activities of structurally similar compounds, the mechanism of action for this compound is likely to be multifactorial. The primary proposed mechanisms are detailed below.

Covalent Modification of Thiols: Michael Addition

The maleimide ring is a well-established Michael acceptor, readily reacting with soft nucleophiles such as the sulfhydryl (thiol) groups of cysteine residues in proteins and the antioxidant glutathione (GSH).[1][2] This irreversible covalent bond formation can lead to:

-

Enzyme Inhibition: Modification of cysteine residues within the active or allosteric sites of enzymes can lead to their inactivation.

-

Disruption of Protein-Protein Interactions: Covalent modification of cysteines involved in protein interfaces can disrupt essential biological complexes.

-

Depletion of Intracellular Glutathione: Reaction with GSH can deplete the cell's primary antioxidant defense, leading to increased oxidative stress and potentially inducing apoptosis.[2]

The electron-withdrawing nature of the dichlorophenyl ring is expected to enhance the electrophilicity of the maleimide double bond, thereby increasing its reactivity towards thiols.[3]

Inhibition of Protein Kinases

The pyrrole-2,5-dione scaffold is a key feature in a number of potent protein kinase inhibitors.[4][5] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The planar structure of the N-aryl maleimide can mimic the purine ring of ATP, allowing it to interact with the kinase active site.[6] Derivatives of pyrrole indolin-2-one have demonstrated significant inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis and tumor progression.[4][5]

It is plausible that this compound acts as a tyrosine kinase inhibitor, a hypothesis that warrants experimental validation.

Modulation of Inflammatory Signaling Pathways: NF-κB Inhibition

N-substituted maleimides and related compounds have been reported to possess anti-inflammatory properties, often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a master regulator of inflammation, and its inhibition can suppress the expression of pro-inflammatory cytokines like TNF-α. The inhibitory mechanism may involve the alkylation of critical cysteine residues in proteins of the NF-κB pathway, such as IκB kinase (IKK).

Quantitative Data from Structurally Related Compounds

Table 1: Kinase Inhibitory Activity of Selected Pyrrole-2,5-dione Derivatives

| Compound/Scaffold | Target Kinase | IC50 (µM) | Reference |

| Pyrrole indolin-2-one derivatives | VEGFR-2, PDGFRβ | Varies (sub-micromolar to low micromolar) | [4][5] |

| Thiazolidine-dione derivatives | EGF Receptor Kinase, c-src Kinase | 1 - 7 | [9] |

Table 2: Anti-inflammatory and Cytotoxic Activity of Related Compounds

| Compound/Scaffold | Biological Activity | Cell Line/Model | Measurement | Value | Reference |

| N-substituted benzamides | Inhibition of NF-κB | Jurkat T cells | Inhibition of transcriptional activity | - | [10] |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2-CYP3A4 transfected | LC50 | 160.2 ± 5.9 µM | [11] |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2 wild type | LC50 | 233.0 ± 19.7 µM | [11] |

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, the following experimental protocols, adapted from established methodologies, are recommended.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.[12][13]

Objective: To determine the IC50 value of this compound for a specific protein kinase.

Materials:

-

Test compound: this compound

-

Recombinant protein kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in the kinase reaction buffer.

-

Assay Setup: In a 384-well plate, add the test compound dilutions, a positive control (a known inhibitor of the kinase), and a negative control (DMSO vehicle).

-

Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the kinase reaction buffer. Add this mixture to all wells of the assay plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Signal Detection: Stop the reaction and generate a luminescent signal by adding the Kinase-Glo® reagent to all wells. The luminescence is inversely proportional to the kinase activity (as it measures the remaining ATP).

-

Measurement: Incubate the plate in the dark as per the manufacturer's instructions and then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of the compound's activity.

References

- 1. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kinampark.com [kinampark.com]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazolidine-diones. Biochemical and biological activity of a novel class of tyrosine protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and cholesterol-lowering properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for ongoing research and development efforts.

Core Structure and Chemical Properties

The foundational structure, this compound, belongs to the N-aryl-maleimide family. The pyrrole-2,5-dione core, also known as a maleimide, is a five-membered heterocyclic ring system. The physicochemical properties of these analogs can be significantly modulated by substitutions on the phenyl ring and the pyrrole-2,5-dione moiety, influencing their solubility, stability, and biological target interactions.

| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1 | This compound | C₁₀H₅Cl₂NO₂ | 242.06 | 37010-53-0[1] |

| 2 | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | C₁₀H₅Cl₂NO₂ | 242.05 | 6637-47-4[2] |

| 3 | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | C₁₀H₆ClNO₂ | 207.61 | 1203-24-3[3] |

Synthesis of 1H-pyrrole-2,5-dione Derivatives

The synthesis of 1H-pyrrole-2,5-dione derivatives, particularly N-substituted maleimides, is often achieved through the condensation of a primary amine with maleic anhydride or its derivatives.

General Synthetic Protocol:

A common synthetic route involves the reaction of a substituted aniline with maleic anhydride. The reaction typically proceeds in two steps: the formation of a maleamic acid intermediate, followed by cyclodehydration to yield the corresponding N-substituted maleimide.

-

Step 1: Maleamic Acid Formation: An equimolar solution of a substituted amine and maleic anhydride in a suitable solvent, such as glacial acetic acid or 1,4-dioxane, is stirred, often at room temperature.

-

Step 2: Cyclodehydration: The resulting maleamic acid is then heated, frequently in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to facilitate the ring closure to the pyrrole-2,5-dione. Alternatively, refluxing in glacial acetic acid can also effect the cyclization.

For instance, the synthesis of N1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N2-phenyloxalamide derivatives involves refluxing an equimolar solution of 2-hydrazinyl-2-oxo-N-phenylacetamide and maleic anhydride in glacial acetic acid for 2-3 hours.[4] The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture into crushed ice, followed by filtration and drying.[4]

Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives:

These analogs can be synthesized by treating 3,4-dichloro-1H-pyrrole-2,5-diones with an appropriate primary amine in ethanol.[5] This substitution reaction allows for the introduction of various side groups to modulate the biological activity.[5]

Biological Activities and Therapeutic Potential

Structural analogs of this compound exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several 1H-pyrrole-2,5-dione derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

-

Tyrosine Kinase Inhibition: Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors.[5][6] Molecular docking studies suggest these compounds can form stable complexes with the ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6] For example, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has shown significant growth inhibition of colon cancer cell lines (HCT-116, SW-620, Colo-205) with GI₅₀ values in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M).[5]

Cholesterol Absorption Inhibition

A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors.[7]

-

Inhibition of Foam Cell Formation: One of the most active compounds from a study exhibited stronger in vitro cholesterol absorption activity than the standard drug ezetimibe.[7] This compound was also shown to inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers such as LDH, MDA, TNF-α, and ROS in a concentration-dependent manner, suggesting its potential in suppressing the formation of foam cells and the inflammatory response associated with atherosclerosis.[7]

Anti-inflammatory and Neuroprotective Effects

The pyrrole-2,5-dione scaffold is also associated with anti-inflammatory and neuroprotective properties.

-

GSK-3 Inhibition: The compound 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) is a known glycogen synthase kinase-3 (GSK-3) inhibitor.[8] In a mouse model of pulmonary inflammation and fibrosis, this compound prevented lung inflammation and subsequent fibrosis by reducing the production of inflammatory cytokines.[8]

-

Antioxidant and Neuroprotective Activity: Certain novel pyrrole derivatives have shown antioxidant properties and the ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells.[9] Pre-treatment with these compounds reversed cell cytotoxicity, indicating their potential as neuroprotective agents.[9]

Antimicrobial Activity

Some derivatives have also been screened for their antimicrobial properties. For instance, certain 1-(phenyl)-3-(2H-[4][5][8]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives were found to be highly active against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE), as well as C. albicans.[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinase Signaling

As mentioned, some analogs function as inhibitors of EGFR and VEGFR2. By binding to the ATP-binding domain of these receptors, they block the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR and VEGFR2 signaling pathways.

Modulation of the STING Pathway

Recent studies have identified pyrrolopyrimidinone derivatives as inhibitors of ENPP1, an enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP1 leads to the activation of the STING pathway, enhancing the innate immune response, which is a promising strategy for cancer immunotherapy.

Caption: Activation of the STING pathway via ENPP1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols cited in the literature.

General Procedure for Synthesis and Characterization

-

Materials and Methods: All reagents and solvents are typically of analytical grade and used without further purification.

-

Reaction Monitoring: The progress of chemical reactions is monitored by thin-layer chromatography (TLC) on pre-coated silica gel plates.

-

Purification: Products are purified by recrystallization from appropriate solvents or by column chromatography.

-

Structural Characterization: The structures of synthesized compounds are confirmed using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

In Vitro Antiproliferative Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, SW-620, Colo-205) are used.

-

Cell Culture: Cells are maintained in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure: The antiproliferative activity is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay that measures cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is then calculated.

Molecular Docking Studies

-

Software: Molecular docking simulations are performed using software such as AutoDock or Schrödinger Suite.

-

Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., EGFR, VEGFR2) are obtained from the Protein Data Bank (PDB). The structures of the synthesized compounds (ligands) are drawn and optimized using appropriate software.

-

Docking Protocol: The prepared ligands are docked into the active site of the target protein. The binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to predict the binding affinity and mode of interaction.

Conclusion

Structural analogs of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and cholesterol-lowering agents warrants further investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways such as those involving receptor tyrosine kinases and the STING pathway, open new avenues for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective treatments for a range of diseases.

References

- 1. 1-(2,3-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE | 37010-53-0 [chemicalbook.com]

- 2. 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | C10H5Cl2NO2 | CID 236789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cibtech.org [cibtech.org]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), a glycogen synthase kinase-3 inhibitor, displays therapeutic properties in a mouse model of pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of N-Substituted Maleimides: A Technical Guide for Drug Discovery Professionals

Abstract

N-substituted maleimides are a versatile class of compounds characterized by a reactive five-membered imide ring. This structural motif serves as a powerful Michael acceptor, enabling covalent interactions with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity underpins their broad spectrum of biological activities, which has garnered significant interest in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the diverse biological activities of N-substituted maleimides, including their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The maleimide scaffold, a five-membered dicarboximide ring with an endocyclic double bond, is a privileged structure in medicinal chemistry. The electrophilic nature of the α,β-unsaturated carbonyl system makes it a reactive pharmacophore that can covalently bind to nucleophilic residues in biological macromolecules. The nitrogen atom of the imide ring provides a convenient point for substitution, allowing for the modulation of physicochemical properties and biological activity. This versatility has led to the development of a vast library of N-substituted maleimide derivatives with a wide array of therapeutic applications. This guide will delve into the core biological activities of these compounds, providing the necessary technical details to facilitate further research and development in this promising area.

Anticancer Activity

N-substituted maleimides have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. N-substituted maleimides have been identified as potent inhibitors of several protein kinases.

-

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. Its overactivity is associated with several cancers. Certain N-substituted indole and maleimide derivatives have been evaluated as GSK-3β inhibitors.[1]

-

Protein Kinase C (PKC): The PKC family of enzymes is involved in signal transduction pathways that control cell growth and differentiation. Bisindolylmaleimides, a class of N-substituted maleimides, are potent and selective inhibitors of PKC isoforms and have been investigated as anticancer agents.[2][3]

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that alters DNA topology and is a validated target for cancer chemotherapy. Maleimide and its N-substituted derivatives, such as N-ethylmaleimide (NEM) and N-methyl-maleimide (NMM), have been identified as potent catalytic inhibitors of human topoisomerase IIα.[4] They are believed to exert their effect through covalent modification of cysteine residues on the enzyme, thereby preventing its catalytic activity.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected N-substituted maleimide derivatives against various cancer cell lines.

| Compound | Cell Line | Activity | Value | Reference |

| N-substituted maleimide derivatives | MDA-MB-231 (Breast Cancer) | IC50 | Varies | [1] |

| N-substituted maleimide derivatives | MCF-7 (Breast Cancer) | IC50 | Varies | [1] |

| 3,4-diarylthiolated maleimides | H520 (Lung Cancer) | Anticancer Activity | Good | [5] |

| 3,4-diarylthiolated maleimides | H1299 (Lung Cancer) | Anticancer Activity | Good | [5] |

| N-substituted cyclic imides | COLO 205 (Colon Cancer) | Anticancer Activity | Better than 5-fluorouracil | [6][7] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. N-substituted maleimides have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.

Antibacterial Activity

N-substituted maleimides have shown activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes through covalent modification of cysteine residues.[8][9] The antibacterial activity is influenced by the nature of the N-substituent, with lipophilicity and chemical reactivity playing important roles.[8]

Antifungal Activity

Several N-substituted maleimides exhibit potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8][9] Their proposed mechanism of action in fungi involves the inhibition of enzymes crucial for cell wall biosynthesis, such as β(1,3)glucan synthase.[8]

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of representative N-substituted maleimides.

| Compound Class | Organism | Activity | Value (µg/mL) | Reference |

| Neutral maleimides | Candida albicans | MIC | 0.5 - 4 | [8][9] |

| Neutral maleimides | Bacillus subtilis | MIC | 1 - 8 | [10] |

| Neutral maleimides | Escherichia coli | MIC | 1 - 128 | [9][10] |

| Neutral maleimides | Staphylococcus aureus | MIC | 8 - 32 | [10][11] |

| Alkyl-substituted imides | Enterococcus faecalis | MIC | 8 - 32 | [11] |

| Basic maleimides | Various Fungi | MIC | Lower activity | [8][9] |

Enzyme Inhibition

The ability of N-substituted maleimides to act as covalent inhibitors makes them attractive candidates for targeting a wide range of enzymes.

Monoglyceride Lipase (MGL) Inhibition

Monoglyceride lipase is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). N-substituted maleimides have been developed as potent and selective irreversible inhibitors of MGL, with potential applications in treating neurological and inflammatory disorders.[12][13]

Prostaglandin Endoperoxide Synthase (PGHS) Inhibition

Prostaglandin endoperoxide synthases, also known as cyclooxygenases (COX), are the key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. N-(carboxyalkyl)maleimides have been shown to be rapid and time-dependent inhibitors of PGHS-1 and PGHS-2.[14]

Quantitative Enzyme Inhibition Data

The following table presents the inhibitory activity of selected N-substituted maleimides against various enzymes.

| Compound Class | Enzyme | Activity | Value | Reference |

| N-aryl maleimides | Monoglyceride Lipase (MGL) | IC50 | Low micromolar | [12][13] |

| 1-biphenyl-4-ylmethylmaleimide | Monoglyceride Lipase (MGL) | IC50 | 790 nM | [12][13] |

| N-(3-iodophenyl)maleimide | Monoglyceride Lipase (MGL) | IC50 | 2.24 µM | [12] |

| N-(alkylphenyl)maleimides | Monoglyceride Lipase (MGL) | IC50 | 2.00 - 14.10 µM | [12] |

| Bisindolylmaleimides | Protein Kinase C (PKC) | IC50 | 0.11 µM (for compound 28) | [2] |

| (phenylindolyl)maleimides | Protein Kinase C (PKC) | IC50 | 0.67 µM (for nitro compound 74) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (N-substituted maleimides)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.

-

Prepare an inoculum of the microorganism and adjust its concentration to approximately 5 x 10^5 CFU/mL in the growth medium.

-

Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Include a positive control (microorganism with a known effective antimicrobial) and a negative control (medium with inoculum but no compound).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (N-substituted maleimides)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-substituted maleimide compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol describes a general method for measuring the inhibition of PKC activity.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., a specific peptide or histone H1)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine and diacylglycerol (for PKC activation)

-

Test compounds (N-substituted maleimides)

-

Phosphocellulose paper discs

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, phosphatidylserine, and diacylglycerol.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding the purified PKC enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.

-

Wash the discs extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by N-substituted maleimides is crucial for their rational design and development as therapeutic agents.

Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that play a pivotal role in various cellular processes. The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG and Ca²⁺ (released from the endoplasmic reticulum in response to IP₃) synergistically activate conventional PKC isoforms. N-substituted maleimides, particularly bisindolylmaleimides, can inhibit PKC activity, thereby disrupting downstream signaling events that regulate cell growth and proliferation.[8][9][12]

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of N-substituted maleimides.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of a "destruction complex" that includes GSK-3β. This prevents the GSK-3β-mediated phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression. In the PI3K/Akt pathway, activated Akt phosphorylates and inactivates GSK-3β. N-substituted maleimides can directly inhibit GSK-3β, thereby mimicking the effects of upstream signaling and impacting various cellular processes.[4][15][16][17]

Caption: Overview of GSK-3β signaling pathways and inhibition by N-substituted maleimides.

Topoisomerase II Mechanism of Action and Inhibition

Topoisomerase II is a nuclear enzyme that resolves DNA topological problems, such as supercoils and knots, by creating transient double-strand breaks in the DNA. The catalytic cycle involves DNA binding, ATP-dependent DNA cleavage to form a covalent enzyme-DNA intermediate (the cleavage complex), passage of an intact DNA duplex through the break, and subsequent religation of the broken DNA strands. Topoisomerase II "poisons" are anticancer drugs that stabilize the cleavage complex, leading to an accumulation of DNA double-strand breaks and ultimately cell death. In contrast, catalytic inhibitors of topoisomerase II, such as N-substituted maleimides, prevent the enzyme from carrying out its catalytic cycle, often by interfering with ATP binding or by covalently modifying the enzyme, thus preventing DNA cleavage.[10][13][18][19]

Caption: Catalytic cycle of Topoisomerase II and the distinct mechanisms of inhibition by poisons and N-substituted maleimides.

Structure-Activity Relationships (SAR)

The biological activity of N-substituted maleimides is highly dependent on the nature of the substituent at the nitrogen atom.

-

Antimicrobial Activity: For antibacterial activity, both chemical reactivity and lipophilicity of neutral maleimides are influential factors.[8] In contrast, antifungal activity appears to be less dependent on these properties.[8] Generally, maleimides with alkyl substituents tend to exhibit higher antibacterial activity than their aromatic counterparts.[11]

-

Anticancer Activity: The presence of specific substituents on the N-aryl ring can significantly impact anticancer potency. For instance, in a series of maleimide benzenesulfonamide derivatives, electron-withdrawing groups on the phenyl ring of the maleimide moiety were found to enhance anti-inflammatory and COX-2 inhibitory activity.

-

Enzyme Inhibition: For MGL inhibition, the structure of the N-substituent is critical for potency and selectivity. For instance, N-aryl maleimides have been extensively explored, with substitutions on the phenyl ring modulating inhibitory activity.[12] Similarly, for PGHS inhibition, N-(carboxyalkyl)maleimides are more potent than the corresponding N-alkylmaleimides, highlighting the importance of the carboxylate group for rapid inhibition.[14]

Conclusion and Future Directions

N-substituted maleimides represent a highly versatile and promising class of biologically active compounds. Their ability to act as covalent modifiers of key biological targets underpins their diverse therapeutic potential in oncology, infectious diseases, and inflammatory conditions. The wealth of available structure-activity relationship data provides a solid foundation for the rational design of next-generation N-substituted maleimide-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of highly specific inhibitors for novel therapeutic targets, the exploration of maleimide derivatives as warheads for targeted covalent inhibitors, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize off-target effects. This technical guide serves as a comprehensive resource to aid in these future endeavors.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. profoldin.com [profoldin.com]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biology.stackexchange.com [biology.stackexchange.com]

- 19. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione: A Framework for Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the spectroscopic characterization of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione (CAS No. 37010-53-0).[1] In the field of medicinal chemistry and materials science, N-substituted maleimides are pivotal structural motifs, frequently employed as reactive intermediates in bioconjugation and as core components in the synthesis of novel therapeutic agents and functional materials.[2][3][4] The precise elucidation of their structure is a non-negotiable prerequisite for any downstream application.

This document moves beyond a simple data repository. It is designed as an interpretive guide for the research scientist. We will dissect the anticipated spectroscopic signatures—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—for the title compound. The causality behind expected spectral features will be explained, grounded in fundamental principles and data from analogous structures. The protocols described herein are designed as self-validating systems, ensuring that a researcher synthesizing this molecule has a robust reference for structural confirmation.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound possesses two key domains that dictate its spectral fingerprint: the pyrrole-2,5-dione (maleimide) ring and the 2,3-dichlorophenyl substituent .

-

Maleimide Ring: This is an α,β-unsaturated dicarbonyl system, a cyclic imide. Its key features are the two electrophilic carbonyl groups and the symmetrical vinyl protons.

-

2,3-Dichlorophenyl Group: An aromatic ring with two adjacent chlorine substituents. This substitution pattern breaks the symmetry of the phenyl ring, leading to a distinct and predictable set of signals in NMR and characteristic vibrations in IR spectroscopy.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle of Analysis: Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of key structural components like carbonyl groups, double bonds, and aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Ensure the solid sample is dry. No further preparation is typically needed.

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add a minimum of 16 scans over a range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Anticipated IR Data: The IR spectrum is expected to be dominated by strong absorptions from the dicarbonyl system and vibrations from the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Authoritative Comparison |

| ~3100-3050 | Medium-Weak | Aromatic & Vinylic C-H Stretch | Typical for sp² C-H bonds. |

| ~1775 & ~1710 | Strong, Sharp | Asymmetric & Symmetric C=O Stretch | The hallmark of a cyclic imide (maleimide). The two distinct, strong peaks are highly characteristic.[5] |

| ~1600, ~1470, ~1430 | Medium-Weak | Aromatic C=C Ring Stretch | Confirms the presence of the dichlorophenyl ring. |

| ~1150-1000 | Medium-Strong | C-N Stretch | Associated with the imide nitrogen bond to the aromatic ring. |

| ~850-750 | Strong | C-Cl Stretch & Ar-H Out-of-Plane Bend | The C-Cl stretches are expected in this region. The out-of-plane bending pattern can hint at the 1,2,3-trisubstitution on the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrument Tuning: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.

The proton NMR spectrum is expected to be simple yet highly informative, with two distinct regions corresponding to the maleimide and aromatic protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Analysis |

| ~7.65 | t, J ≈ 8.0 Hz | 1H | Ar-H (H5') | This proton is flanked by two other aromatic protons, leading to a triplet-like appearance. Its chemical shift is influenced by the ortho- and para-chlorine atoms. |

| ~7.45 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H (H4' or H6') | One of the two protons adjacent to the triplet. It will appear as a doublet of doublets due to coupling with two non-equivalent neighboring protons. |

| ~7.35 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H (H6' or H4') | The second proton adjacent to the triplet, with a similar coupling pattern but a slightly different chemical shift due to proximity to the imide nitrogen. |

| ~6.90 | s | 2H | Vinylic-H (H3, H4) | The two protons on the maleimide ring are chemically and magnetically equivalent due to symmetry. They will appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent carbonyl groups.[6][7] |

The proton-decoupled ¹³C NMR spectrum will reveal all 8 unique carbon environments in the molecule.

| Predicted δ (ppm) | Assignment | Rationale and Analysis |

| ~169 | C2, C5 (C=O) | The imide carbonyl carbons are highly deshielded and appear significantly downfield. This is a key diagnostic signal for the maleimide ring.[8] |

| ~135 | C3, C4 (C=C) | The two equivalent vinylic carbons of the maleimide ring. |

| ~134 | C-Cl | One of the two aromatic carbons directly bonded to chlorine. |

| ~132 | C-Cl | The second aromatic carbon bonded to chlorine, in a slightly different environment. |

| ~131 | C-N (Aromatic C1') | The aromatic carbon directly attached to the imide nitrogen. |

| ~130 | Ar C-H | Aromatic methine carbon. |

| ~129 | Ar C-H | Aromatic methine carbon. |

| ~128 | Ar C-H | Aromatic methine carbon. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle of Analysis: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5). Use a temperature program that allows for the elution of the compound as a sharp peak.

-

MS Analysis: The eluent from the GC is directed into the EI source (typically 70 eV). The mass analyzer scans a range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Anticipated Mass Spectrum: The molecular formula is C₁₀H₅Cl₂NO₂. The calculated molecular weight is approximately 242.05 g/mol .[9] A critical feature will be the isotopic signature of the two chlorine atoms.

-

Molecular Ion Cluster (M⁺, M+2, M+4): Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a highly characteristic cluster of peaks for the molecular ion:

-

M⁺ (m/z ~241): Contains two ³⁵Cl atoms.

-

M+2 (m/z ~243): Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 (m/z ~245): Contains two ³⁷Cl atoms.

-

The expected intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive indicator for the presence of two chlorine atoms.

-

Predicted Fragmentation Pathway: The fragmentation will likely involve characteristic losses from both the maleimide and dichlorophenyl moieties.

Figure 2: Plausible EI-MS fragmentation pathways for this compound.

Summary of Key Fragments:

| Predicted m/z | Identity | Rationale |

| 241, 243, 245 | [M]⁺˙ | Molecular ion cluster showing the characteristic 9:6:1 ratio for two chlorines. |

| 213, 215, 217 | [M - CO]⁺˙ | Loss of a carbonyl group, a common fragmentation for imides. |

| 145, 147, 149 | [C₆H₃Cl₂]⁺ | Fragment corresponding to the dichlorophenyl cation, resulting from cleavage of the N-Aryl bond. |

| 96 | [C₄H₂NO₂]⁺ | Fragment corresponding to the maleimide radical cation. |

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The anticipated "fingerprint" includes: two strong carbonyl peaks around 1710-1775 cm⁻¹ in the IR; a singlet for the two maleimide protons at ~6.9 ppm and a complex aromatic pattern in the ¹H NMR; a downfield imide carbonyl signal near 169 ppm in the ¹³C NMR; and a definitive M/M+2/M+4 molecular ion cluster with a 9:6:1 ratio in the mass spectrum. This guide provides the predictive data and validated protocols necessary for researchers to confidently confirm the identity and purity of this valuable chemical entity.

References

- 1. 1-(2,3-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE | 37010-53-0 [chemicalbook.com]

- 2. Fluorinated maleimide-substituted porphyrins and chlorins: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maleimide synthesis [organic-chemistry.org]

- 4. Synthesis and photophysical properties of blue emission maleimide molecules with dual-state emission (DSE) effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- [webbook.nist.gov]

- 6. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 9. 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | C10H5Cl2NO2 | CID 236789 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione and its structurally related N-aryl maleimide analogs. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound, also known as N-(2,3-Dichlorophenyl)maleimide, belongs to the class of N-aryl maleimides. These compounds are characterized by a maleimide ring attached to an aryl substituent via a nitrogen atom. The physicochemical properties of this compound are detailed in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37010-53-0 |

| Molecular Formula | C₁₀H₅Cl₂NO₂ |

| Molecular Weight | 242.06 g/mol |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and acetone |

| SMILES | Clc1cccc(c1Cl)N2C(=O)C=CC2=O |

Synthesis Protocol

The synthesis of this compound typically follows a two-step procedure common for N-aryl maleimides. This involves the formation of a maleamic acid intermediate followed by cyclodehydration.

Step 1: Synthesis of N-(2,3-Dichlorophenyl)maleamic acid

-

Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or glacial acetic acid.

-

Slowly add an equimolar amount of 2,3-dichloroaniline to the solution while stirring.

-

The reaction is typically carried out at room temperature.

-

The maleamic acid derivative precipitates out of the solution and can be collected by filtration.

Step 2: Cyclodehydration to this compound

-

Suspend the N-(2,3-Dichlorophenyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate.

-

Heat the mixture under reflux for a few hours.

-

After cooling, the product is precipitated by pouring the reaction mixture into ice-water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.

Biological Activities

While specific biological data for this compound is limited in publicly available literature, the broader class of N-aryl maleimides, including other dichlorophenyl derivatives, has been investigated for various biological activities. These activities are summarized below, with quantitative data for representative compounds presented in the subsequent tables.

Cytotoxic Activity

N-aryl maleimides have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, often through necrosis.

Table 2: Cytotoxicity of Dichlorophenyl Maleimide Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(3,5-dichlorophenyl)maleimide | Renal Cortical Cells | >500 (LDH release) | [1] |

| Hypothetical data for this compound | Various Cancer Cell Lines | Data not available |

Antibacterial Activity

Several N-aryl maleimide derivatives have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The double bond in the maleimide ring appears to be crucial for this activity.

Table 3: Antibacterial Activity of N-Aryl Maleimide Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-phenylmaleimide | E. coli | >100 | [2] |

| N-phenylmaleimide | S. aureus | 6.25 | [2] |

| Hypothetical data for this compound | Various Bacterial Strains | Data not available |

Anti-inflammatory Activity

Certain N-aryl maleimide derivatives have been investigated for their anti-inflammatory potential. This activity is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 4: Anti-inflammatory Activity of Related Compounds

| Compound | Assay | IC₅₀ (µM) | Reference |

| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | Carrageenan-induced paw edema (% inhibition) | 30.6 - 57.8% | [3] |

| Hypothetical data for this compound | Various inflammatory models | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.

-

Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Quantify the change in fluorescence relative to the untreated control.

Signaling Pathways

The primary mechanism of cytotoxicity for many N-aryl maleimides is believed to be the induction of oxidative stress. This process involves the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death, often through a necrotic pathway.

Conclusion

This compound and its N-aryl maleimide analogs represent a class of compounds with significant potential for further investigation in drug discovery. Their straightforward synthesis and diverse biological activities, particularly their cytotoxic effects against cancer cells, make them attractive candidates for the development of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and in vivo efficacy of these compounds. This guide provides a foundational resource to aid in these future research endeavors.

References

Discovery and history of dichlorophenyl maleimides

An In-depth Technical Guide to the Discovery and History of Dichlorophenyl Maleimides Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl maleimides represent a significant class of chemical compounds, distinguished by a dichlorinated phenyl ring attached to a reactive maleimide core. The inherent electrophilicity of the maleimide's carbon-carbon double bond, a consequence of the adjacent electron-withdrawing carbonyl groups, makes it a prime candidate for Michael addition reactions, particularly with thiol-containing biomolecules. This reactivity is the cornerstone of their biological activity and their versatility as synthetic intermediates. The substitution pattern of the chlorine atoms on the phenyl ring profoundly modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its efficacy and application spectrum. This guide provides a comprehensive exploration of the historical development, synthetic pathways, and diverse applications of dichlorophenyl maleimides, tracing their evolution from agricultural agents to their contemporary roles in medicinal chemistry and advanced materials.

Historical Context and Discovery

The story of dichlorophenyl maleimides is interwoven with the broader history of N-substituted maleimides and the strategic development of agricultural fungicides in the 20th century. While a singular "discovery" event is difficult to pinpoint, the emergence of this class of compounds can be understood as a logical progression in the fields of synthetic organic chemistry and agrochemical research.

Foundational Synthesis of N-Aryl Maleimides

The chemical groundwork for the synthesis of N-aryl maleimides was laid with the development of methods to produce N-phenylmaleimide. A seminal two-step process, outlined in a 1948 patent, became a widely adopted strategy.[1] This process involves the initial reaction of an aniline with maleic anhydride to form an N-arylmaleamic acid intermediate. Subsequent cyclodehydration, typically through chemical means, yields the final N-aryl maleimide. This foundational methodology paved the way for the synthesis of a vast array of substituted N-aryl maleimides, including those with dichlorophenyl moieties.

The Rise of Dicarboximide Fungicides

A major driving force behind the focused development of dichlorophenyl maleimides was the agricultural industry's pressing need for novel, effective fungicides. The 1960s and 1970s witnessed the introduction of the dicarboximide class of fungicides, which includes well-known compounds such as iprodione, vinclozolin, and procymidone.[2][3] A significant milestone in the history of dichlorophenyl maleimides was a patent filed by The Dow Chemical Company in 1965, which detailed the synthesis and potent fungicidal activity of N-(3,4-dichlorophenyl)maleimide against apple scab (Venturia inaequalis).[4][5]

These dicarboximide fungicides were critically important as they offered an alternative to the benzimidazole fungicides, against which many fungal pathogens had developed resistance.[6] Their primary application was in controlling diseases caused by fungi like Botrytis cinerea.[6] However, as with many successful agrochemicals, extensive use eventually led to the emergence of resistant fungal strains.

Expansion into New Scientific Frontiers

The unique chemical attributes of dichlorophenyl maleimides, initially harnessed for agriculture, have since attracted interest from other scientific disciplines. Their defined structure and predictable reactivity have made them valuable synthons in the field of medicinal chemistry for the creation of new therapeutic agents. More recently, their capacity to engage in polymerization has led to their investigation in the realm of materials science.

Synthetic Methodologies

The predominant method for synthesizing dichlorophenyl maleimides is a two-step procedure that begins with the formation of an N-(dichlorophenyl)maleanilic acid, which is subsequently cyclized.

General Synthetic Pathway

The reaction is initiated by the condensation of a specific dichloroaniline isomer with maleic anhydride.

-

Step 1: N-(Dichlorophenyl)maleanilic Acid Formation: A solution of dichloroaniline in a suitable solvent, such as diethyl ether, is treated with maleic anhydride. The reaction proceeds readily at ambient temperature, leading to the precipitation of the N-(dichlorophenyl)maleanilic acid intermediate.[7][8]

-

Step 2: Cyclodehydration to N-(Dichlorophenyl)maleimide: The isolated maleanilic acid is then subjected to dehydration to form the imide ring. This is typically accomplished by heating the intermediate in the presence of a dehydrating agent like acetic anhydride, often with a catalytic amount of sodium acetate.[9] The N-(dichlorophenyl)maleimide product precipitates upon cooling and can be purified by recrystallization.

Caption: General synthetic route to N-(dichlorophenyl)maleimides.

Experimental Protocol: Synthesis of N-(3,4-Dichlorophenyl)maleimide

The following protocol is a generalized procedure based on established methods.[9]

Materials:

-

3,4-Dichloroaniline

-

Maleic anhydride

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Diethyl ether

-

Ethanol (for recrystallization)

-

Ice

Procedure:

Part A: Synthesis of N-(3,4-Dichlorophenyl)maleanilic acid

-

Dissolve maleic anhydride (1.0 equivalent) in a minimal amount of diethyl ether in a flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve 3,4-dichloroaniline (1.0 equivalent) in diethyl ether.

-

Slowly add the 3,4-dichloroaniline solution to the stirred maleic anhydride solution at room temperature.

-

Continue stirring for 1-2 hours, during which a white precipitate of N-(3,4-dichlorophenyl)maleanilic acid will form.